1-[3,5-bis(trifluoromethyl)benzoyl]-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide
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Overview
Description
1-[3,5-bis(trifluoromethyl)benzoyl]-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups, a thiadiazole ring, and a pyrrolidinecarboxamide moiety
Preparation Methods
The synthesis of 1-[3,5-bis(trifluoromethyl)benzoyl]-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide typically involves multiple steps. The starting materials often include 3,5-bis(trifluoromethyl)benzoyl chloride and 5-(3-methoxyphenyl)-1,3,4-thiadiazole. The reaction conditions usually require the presence of a base, such as triethylamine, and an appropriate solvent, like dichloromethane. The reaction proceeds through nucleophilic substitution, where the amine group of the pyrrolidinecarboxamide attacks the carbonyl carbon of the benzoyl chloride, forming the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
1-[3,5-bis(trifluoromethyl)benzoyl]-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3,5-bis(trifluoromethyl)benzoyl]-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-[3,5-bis(trifluoromethyl)benzoyl]-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved depend on the specific biological context and the molecular targets being studied .
Comparison with Similar Compounds
Similar compounds to 1-[3,5-bis(trifluoromethyl)benzoyl]-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide include:
3,5-bis(trifluoromethyl)benzoyl chloride: Used as a precursor in the synthesis of various trifluoromethylated compounds.
3,5-bis(trifluoromethyl)benzenesulfonyl chloride: Utilized in the synthesis of sulfonamides and other sulfonyl-containing compounds.
3,5-bis(trifluoromethyl)benzyl bromide: Employed in the synthesis of benzylated derivatives with potential biological activities .
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1219184-53-8 |
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Molecular Formula |
C23H18F6N4O3S |
Molecular Weight |
544.5 |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)benzoyl]-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H18F6N4O3S/c1-36-16-5-2-4-12(10-16)19-31-32-21(37-19)30-18(34)17-6-3-7-33(17)20(35)13-8-14(22(24,25)26)11-15(9-13)23(27,28)29/h2,4-5,8-11,17H,3,6-7H2,1H3,(H,30,32,34) |
InChI Key |
JFGFOXKVFFUZMX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)C3CCCN3C(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)C3CCCN3C(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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